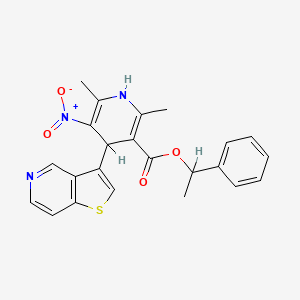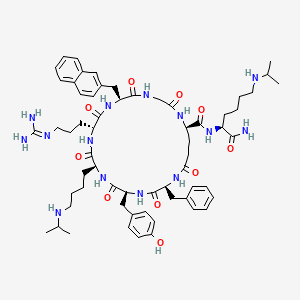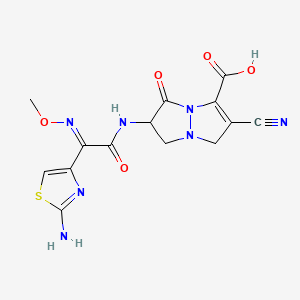
(R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide
Descripción general
Descripción
LY-450108 is a AMPA receptor potentiator. LY450108 has potential application for depression and Parkinson's disease.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation
- A study by Gómez-García et al. (2017) outlined an efficient method for synthesizing certain trifluoromethyl sulfonamides and evaluated their cytotoxic activity against cancer cell lines, highlighting the potential of similar compounds in cancer research Gómez-García et al..
Enantioselective Construction
- Research by Ihara et al. (1992) focused on the enantioselective construction of stereogenic centres with a fluorine atom, demonstrating the compound's relevance in the field of stereochemistry Ihara et al..
Electrophysiological Activity
- Morgan et al. (1990) synthesized and assessed the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential in developing treatments for cardiac conditions Morgan et al..
Insecticidal Applications
- The novel insecticide Flubendiamide, which contains structural elements similar to the compound , was found to have strong insecticidal activity, especially against lepidopterous pests, as reported by Tohnishi et al. (2005) Tohnishi et al..
Triflamides and Triflimides
- A 2022 study by Moskalik and Astakhova discussed the wide use of triflamides and triflimides in organic chemistry, medicine, biochemistry, catalysis, and agriculture Moskalik and Astakhova.
Antimycobacterial Activities
- Moreth et al. (2014) synthesized and evaluated hydroxyethylsulfonamides for their antimycobacterial activities, highlighting the potential use of similar compounds in treating tuberculosis Moreth et al..
Selective Class III Antiarrhythmic Activity
- Ellingboe et al. (1992) synthesized 4-[(methylsulfonyl)amino]benzamides and sulfonamides with potent class III antiarrhythmic activity, showcasing their relevance in cardiovascular pharmacology Ellingboe et al..
Kinase Inhibitor Development
- A patent by Norman (2009) described the synthesis of a Syk kinase inhibitor, illustrating the compound's potential in treating asthma Norman.
Carbonic Anhydrase Inhibition
- Supuran et al. (2013) studied aromatic sulfonamides as inhibitors of carbonic anhydrase, an enzyme relevant in many physiological and pathological processes Supuran et al..
Aldose Reductase Inhibition
- A study by Alexiou and Demopoulos (2010) on substituted benzenesulfonamides explored their potential as aldose reductase inhibitors with antioxidant activity Alexiou and Demopoulos.
Mecanismo De Acción
Target of Action
LY450108, also known as ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide, is a potent potentiator of the AMPA receptor . AMPA receptors mediate most of the excitatory neurotransmission and play a key role in synaptic plasticity in the mammalian central nervous system (CNS) .
Mode of Action
LY450108 acts by potentiating the AMPA receptors . This means it enhances the activity of these receptors, leading to increased excitatory neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by LY450108 is the AMPA receptor-mediated excitatory neurotransmission . In addition to modulating fast synaptic plasticity and memory processes, AMPA receptor potentiators like LY450108 alter downstream signaling pathways . This alteration may have utility in other CNS disorders .
Pharmacokinetics
Studies have been conducted to measure the steady-state cerebrospinal fluid (csf) concentration of ly450108 in healthy subjects .
Result of Action
LY450108 has been found to alleviate lipopolysaccharide (LPS)-induced depressive behavior and abnormal phosphorylation of hippocampal AMPARs in mice . It also alleviated LPS-induced apoptosis and decreased the viability of SH-SY5Y cells . Furthermore, LY450108 protected SH-SY5Y cells from LPS-induced abnormal phosphorylation of AMPARs .
Análisis Bioquímico
Biochemical Properties
LY450108 plays a significant role in biochemical reactions by interacting with the AMPA receptor. The AMPA receptor is a glutamate receptor that mediates most of the excitatory neurotransmission in the brain. LY450108 enhances the activity of the AMPA receptor, leading to increased synaptic transmission and plasticity . This interaction is crucial for modulating various neurological processes, including learning and memory. The compound’s ability to potentiate the AMPA receptor makes it a valuable tool for studying the receptor’s role in neurological disorders.
Cellular Effects
LY450108 has been shown to influence various types of cells and cellular processes. In neuronal cells, LY450108 enhances synaptic transmission by potentiating the AMPA receptor. This leads to increased excitatory neurotransmission and improved synaptic plasticity . Additionally, LY450108 has been found to alleviate lipopolysaccharide (LPS)-induced depressive behavior and abnormal phosphorylation of hippocampal AMPA receptors in mice . The compound also reduces apoptosis and increases the viability of SH-SY5Y cells, a human neuroblastoma cell line . These effects highlight the potential of LY450108 in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of LY450108 involves its interaction with the AMPA receptor. LY450108 binds to the receptor and enhances its activity, leading to increased excitatory neurotransmission . This potentiation of the AMPA receptor results in the activation of downstream signaling pathways that are crucial for synaptic plasticity and memory processes. Additionally, LY450108 has been shown to protect neuronal cells from LPS-induced damage by preventing abnormal phosphorylation of the AMPA receptor . This protective effect is likely due to the compound’s ability to modulate the receptor’s activity and maintain its normal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY450108 have been observed to change over time. The compound has shown stability under various conditions, with a shelf life of up to three years when stored at -20°C . In in vitro studies, LY450108 has demonstrated long-term effects on cellular function, including sustained potentiation of the AMPA receptor and protection against LPS-induced damage . These findings suggest that LY450108 can maintain its activity and efficacy over extended periods, making it a valuable tool for long-term studies.
Dosage Effects in Animal Models
The effects of LY450108 vary with different dosages in animal models. In studies involving mice, LY450108 has been shown to alleviate depressive behavior and protect against neuronal damage at specific dosages . The compound’s effects at higher doses have not been extensively studied, and potential toxic or adverse effects remain to be fully elucidated. Understanding the dosage-dependent effects of LY450108 is crucial for optimizing its therapeutic potential and minimizing any potential risks.
Metabolic Pathways
LY450108 is involved in various metabolic pathways, primarily through its interaction with the AMPA receptor. The compound’s potentiation of the receptor leads to changes in metabolic flux and metabolite levels in neuronal cells Additionally, LY450108 may interact with other enzymes and cofactors involved in neurotransmission and synaptic plasticity
Transport and Distribution
Within cells and tissues, LY450108 is transported and distributed through various mechanisms. The compound’s interaction with the AMPA receptor suggests that it may be localized to synaptic regions where the receptor is predominantly expressed . Additionally, LY450108 may interact with transporters and binding proteins that facilitate its distribution within the central nervous system. Understanding the transport and distribution of LY450108 is essential for optimizing its therapeutic potential and targeting specific cellular compartments.
Subcellular Localization
The subcellular localization of LY450108 is primarily associated with its interaction with the AMPA receptor. The compound is likely to be localized to synaptic regions where the receptor is expressed Additionally, LY450108 may undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell
Propiedades
IUPAC Name |
3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXQYLJOQAHST-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431720 | |
| Record name | LY450108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376594-67-1 | |
| Record name | LY-450108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376594671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY450108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-450108 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT47TQ8QOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: LY450108 functions as a positive allosteric modulator of AMPA receptors, a crucial subtype of glutamate receptors responsible for fast excitatory synaptic transmission in the brain. By binding to a distinct site on the receptor, LY450108 enhances the effects of glutamate, the primary excitatory neurotransmitter. This leads to amplified AMPA receptor activation and strengthened synaptic plasticity, potentially improving cognitive function.
ANone: (R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide, commonly referred to as LY450108, exhibits a specific stereochemical configuration denoted by the "(R)" prefix. Unfortunately, the provided research abstracts do not offer detailed information regarding its molecular formula, weight, or spectroscopic data.
ANone: Research has shown that LY450108 successfully crosses the blood-brain barrier and achieves quantifiable concentrations in the cerebrospinal fluid (CSF) of healthy individuals. This ability to penetrate the central nervous system is crucial for its potential efficacy in treating neurological and psychiatric disorders.
ANone: Studies on healthy subjects revealed a specific plasma:CSF concentration ratio for LY450108. After multiple oral doses of 1 mg and 5 mg, the ratio was determined to be 82:1. This finding signifies that LY450108 effectively crosses the blood-brain barrier and achieves significant concentrations in the central nervous system, which is essential for its potential therapeutic action.
ANone: LY450108 is primarily investigated for its potential in treating neurological and psychiatric disorders. Preclinical studies indicate promising effects in rodent models of depression and Parkinson's disease. Its ability to enhance AMPA receptor function suggests possible applications in addressing cognitive impairments associated with these conditions.
ANone: While the provided abstracts mention studies involving healthy human subjects, they do not provide specific details about clinical trials or their outcomes. Further investigation is needed to assess the therapeutic efficacy and safety of LY450108 in clinical settings.
ANone: Future research should focus on:
ANone: LY450108 belongs to the biarylpropylsulfonamide class of AMPA receptor potentiators. Comparing its efficacy, potency, and safety profile to other AMPA receptor modulators, such as piracetam, aniracetam, and CX-516, will provide valuable insights for drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


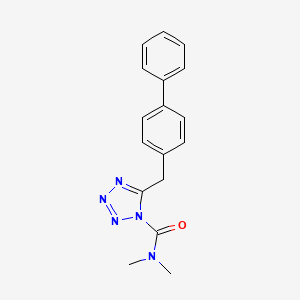
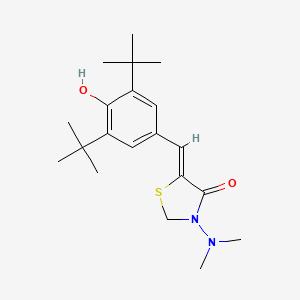
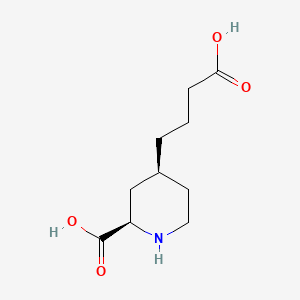


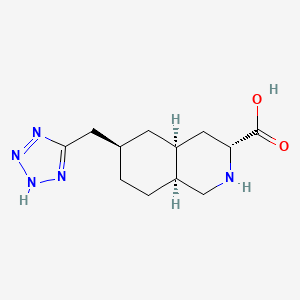
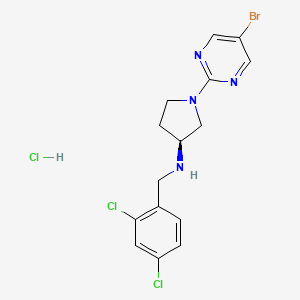
![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)

![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)
